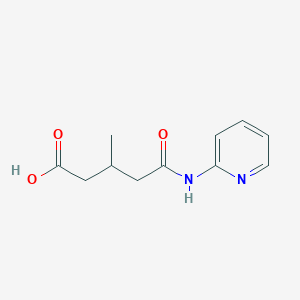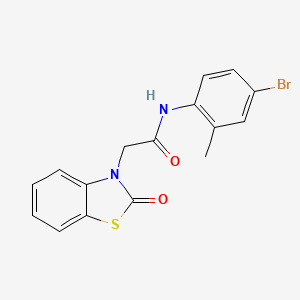![molecular formula C15H16ClN2O5P B11571047 Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate](/img/structure/B11571047.png)
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate is an organophosphorus compound that features both chlorophenyl and nitrophenyl groups attached to a phosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate typically involves the reaction of 4-chloroaniline and 4-nitrobenzaldehyde with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.
化学反応の分析
Types of Reactions
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates.
科学的研究の応用
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors and as an additive in various industrial processes.
作用機序
The mechanism of action of dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Dimethyl 4-nitrophenyl phosphate
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds with only one functional group.
特性
分子式 |
C15H16ClN2O5P |
|---|---|
分子量 |
370.72 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-4-nitroaniline |
InChI |
InChI=1S/C15H16ClN2O5P/c1-22-24(21,23-2)15(11-3-5-12(16)6-4-11)17-13-7-9-14(10-8-13)18(19)20/h3-10,15,17H,1-2H3 |
InChIキー |
PJLFIPIRZBUGGI-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11570965.png)
![N-(2-chloropyridin-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570971.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
![1-(4-Tert-butylphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11570989.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11570993.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570997.png)
![5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine](/img/structure/B11571000.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571002.png)
![3-{(Z)-[2-(2-furyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11571005.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11571012.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571023.png)
![5-(2,3-dichlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11571031.png)

